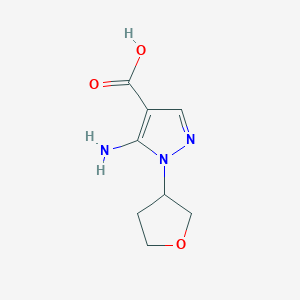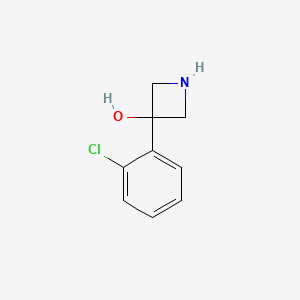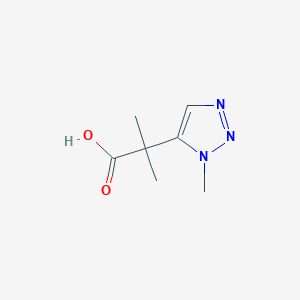
MappineA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MappineA is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. It is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MappineA typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually aromatic compounds.
Catalysis: A catalyst, often a transition metal complex, is used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
MappineA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various ketones and aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
MappineA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of MappineA involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Compound X: Similar in structure but differs in its reactivity and stability.
Compound Y: Shares some functional groups with MappineA but has different applications.
Compound Z: Used in similar industrial applications but has a different synthesis route.
Uniqueness of this compound
This compound stands out due to its exceptional stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions under different conditions makes it a valuable compound for both research and industrial purposes.
Propiedades
Fórmula molecular |
C18H16N2O3 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)-6,7-dihydroindolo[2,3-a]quinolizine-2-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-10(21)14-9-20-7-6-12-11-4-2-3-5-15(11)19-17(12)16(20)8-13(14)18(22)23/h2-5,8-10,21H,6-7H2,1H3,(H,22,23) |
Clave InChI |
SHNSOHCVBLFRCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN2CCC3=C4C=CC=CC4=NC3=C2C=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)
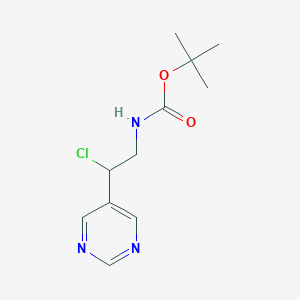
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)
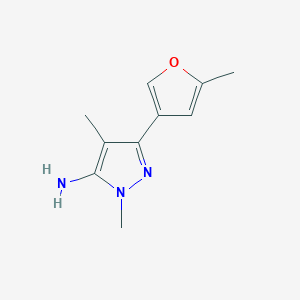




![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
